molecular formula C11H13NOS B12943189 7-Isopropyl-2H-benzo[b][1,4]thiazin-3(4H)-one

7-Isopropyl-2H-benzo[b][1,4]thiazin-3(4H)-one

Cat. No.: B12943189
M. Wt: 207.29 g/mol
InChI Key: DQUFQDGHTRUGQA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

7-Isopropyl-2H-benzo[b][1,4]thiazin-3(4H)-one is a heterocyclic compound that features a benzene ring fused to a thiazine ring. This compound is part of the benzothiazine family, which has been of significant interest due to its diverse biological and chemical properties .

Preparation Methods

Synthetic Routes and Reaction Conditions

One of the common methods to synthesize 2H-benzo[b][1,4]thiazin-3(4H)-ones involves a copper-catalyzed cascade reaction. This method uses 2-halo-N-(2-halophenyl)-acetamides and AcSH (acetyl sulfide) via an SN2/deacetylation/coupling process . Another method involves the reaction of pyrrolo[2,1-c][1,4]oxazinetriones with 2-aminobenzenethiol .

Industrial Production Methods

Industrial production methods for this compound are not extensively documented. the copper-catalyzed cascade method mentioned above could be adapted for larger-scale production due to its efficiency and the diversity of products obtained .

Chemical Reactions Analysis

Types of Reactions

7-Isopropyl-2H-benzo[b][1,4]thiazin-3(4H)-one can undergo various chemical reactions, including:

    Oxidation: This reaction can introduce oxygen-containing functional groups.

    Reduction: This reaction can remove oxygen or add hydrogen to the compound.

    Substitution: This reaction can replace one functional group with another.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Common reducing agents include lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4).

    Substitution: Common reagents include halogens (e.g., chlorine, bromine) and nucleophiles (e.g., amines, alcohols).

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield sulfoxides or sulfones, while reduction could produce thiols or amines.

Scientific Research Applications

Mechanism of Action

The mechanism of action for 7-Isopropyl-2H-benzo[b][1,4]thiazin-3(4H)-one involves its interaction with specific molecular targets. For example, benzothiazines have been shown to inhibit enzymes involved in bacterial cell wall synthesis, making them effective against tuberculosis . The exact pathways and molecular targets can vary depending on the specific application and derivative of the compound.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

7-Isopropyl-2H-benzo[b][1,4]thiazin-3(4H)-one is unique due to its specific isopropyl substitution, which can influence its chemical reactivity and biological activity. This substitution can enhance its binding affinity to certain molecular targets, making it a valuable compound for research and development.

Properties

Molecular Formula

C11H13NOS

Molecular Weight

207.29 g/mol

IUPAC Name

7-propan-2-yl-4H-1,4-benzothiazin-3-one

InChI

InChI=1S/C11H13NOS/c1-7(2)8-3-4-9-10(5-8)14-6-11(13)12-9/h3-5,7H,6H2,1-2H3,(H,12,13)

InChI Key

DQUFQDGHTRUGQA-UHFFFAOYSA-N

Canonical SMILES

CC(C)C1=CC2=C(C=C1)NC(=O)CS2

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.